Aspartylglutamine

Description

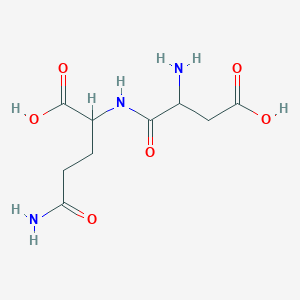

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-[(2-amino-3-carboxypropanoyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMPSRPMQQDRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Aspartylglutamine and Its Derivatives

Biosynthesis of N-Acetylaspartylglutamate (NAAG)

N-acetylaspartylglutamate (NAAG) is the most abundant dipeptide neurotransmitter in the mammalian nervous system. researchgate.netmdpi.com Its synthesis is an enzymatic process primarily occurring in neurons. researchgate.netmdpi.combionity.com The direct precursors for NAAG are N-acetylaspartate (NAA) and glutamate (B1630785), which are joined by the enzyme NAAG synthetase. researchgate.netmdpi.comnih.gov Studies in human neuroblastoma cells have shown that the availability of NAA directly influences the rate of NAAG synthesis, indicating a clear precursor-product relationship. nih.govn-acetylaspartate.com

The formation of NAAG involves the creation of a peptide bond between N-acetylaspartate (NAA) and L-glutamate. bionity.com This reaction is catalyzed by NAAG synthetase enzymes (RIMKLA and RIMKLB). reactome.org This process is distinct from the initial acetylation of aspartate; rather, it is the ligation of the already acetylated NAA molecule to glutamate. researchgate.netreactome.org The synthesis is regulated by various cellular signaling pathways. For instance, activators of protein kinase A (PKA) have been shown to increase NAAG synthesis, while protein kinase C (PKC) activators can decrease its production, suggesting complex regulatory control over the NAAG synthetase enzyme. bionity.comnih.gov

The journey to NAAG begins with the synthesis of its precursor, N-acetylaspartate (NAA). NAA is one of the most concentrated metabolites in the brain. biocrates.comnih.gov It is synthesized in a reaction that utilizes L-aspartate and acetyl-coenzyme A (acetyl-CoA). biocrates.comfrontiersin.orgmdpi.compnas.org This reaction is catalyzed by the enzyme L-aspartate N-acetyltransferase (Asp-NAT), which is encoded by the NAT8L gene. biocrates.comnih.govn-acetylaspartate.com The synthesis of NAA is therefore dependent on the cellular availability of both aspartate and acetyl-CoA, linking it directly to central energy and amino acid metabolism. frontiersin.orgmdpi.com

| Substrate/Enzyme | Role | Reference |

|---|---|---|

| L-Aspartate | Amino acid substrate | frontiersin.orgpnas.org |

| Acetyl-Coenzyme A (Acetyl-CoA) | Provides the acetyl group | frontiersin.orgpnas.org |

| L-aspartate N-acetyltransferase (Asp-NAT/NAT8L) | Catalyzes the reaction | biocrates.comnih.gov |

The synthesis of NAA is predominantly localized within neurons. nih.govpnas.orgneurology.org Specifically, the enzyme responsible, Asp-NAT, is primarily found in neuronal mitochondria. biocrates.comfrontiersin.orgpnas.orgneurology.org This mitochondrial localization links NAA synthesis to the organelle's metabolic activity, including the tricarboxylic acid (TCA) cycle which supplies the necessary substrates. frontiersin.orgmdpi.com While early research was debated, more recent investigations have confirmed that the majority of Asp-NAT activity resides in the mitochondrial fraction, with significantly less activity found in microsomes (a fraction containing the endoplasmic reticulum). nih.gov Studies using immunoelectron microscopy have shown higher concentrations of NAA in the mitochondria of neuronal cell bodies and axons compared to the cytosol, which is consistent with its synthesis occurring in the mitochondria. researchgate.net

The primary and well-established mechanism for NAAG biosynthesis is the direct enzymatic synthesis from NAA and glutamate via NAAG synthetase. mdpi.comn-acetylaspartate.comreactome.org This pathway is supported by extensive research demonstrating the sequential incorporation of radiolabeled precursors first into NAA and subsequently into NAAG. nih.govn-acetylaspartate.com While N-acetyl amino acids can, in general, be formed through the breakdown of N-acetyl proteins, the specific synthesis of the dipeptide NAAG is predominantly understood as a direct ligation of its precursors rather than a product of protein hydrolysis. biocrates.com The tight regulation by precursor availability and protein kinases further supports a specific, controlled enzymatic pathway. nih.gov

Metabolic Interconversions of Aspartate and Glutamine

Aspartate and glutamine are metabolically linked, with pathways allowing for the synthesis of one from the other. This interconversion is vital for supplying precursors for various biosynthetic processes, including the synthesis of nucleotides and other amino acids. oup.comnih.gov

A significant metabolic pathway, particularly in highly proliferative cells like cancer cells, is the synthesis of aspartate from glutamine. cancer.govnih.govnih.gov Since many cells have limited ability to take up aspartate from their environment, they rely on its endogenous synthesis. cancer.govnih.gov This process begins with the mitochondrial catabolism of glutamine.

The pathway involves several key steps:

Glutamine to Glutamate: The enzyme glutaminase (B10826351) converts glutamine into glutamate. nih.govlibretexts.org

Glutamate to α-Ketoglutarate: Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate, a reaction catalyzed by either glutamate dehydrogenase or a transaminase. nih.govlibretexts.org

TCA Cycle Conversion: α-ketoglutarate enters the TCA cycle and is converted to oxaloacetate. biorxiv.orgmdpi.com

Oxaloacetate to Aspartate: Finally, the mitochondrial enzyme aspartate aminotransferase (GOT2) catalyzes the transamination of oxaloacetate, using glutamate as the amino donor, to produce aspartate. biorxiv.orgmdpi.comresearchgate.net

This pathway effectively channels nitrogen and carbon from glutamine into the aspartate pool, which is then available for various cellular functions, including its potential use in the synthesis of NAA in neurons. cancer.govnih.govbiorxiv.org

| Enzyme | Reaction Catalyzed | Reference |

|---|---|---|

| Glutaminase (GA) | Glutamine → Glutamate + Ammonia (B1221849) | nih.gov |

| Glutamate Dehydrogenase (GDH) / Transaminases | Glutamate ↔ α-Ketoglutarate | nih.gov |

| Aspartate Aminotransferase (GOT) | Oxaloacetate + Glutamate ↔ Aspartate + α-Ketoglutarate | biorxiv.orgmdpi.com |

Role of Glutamine and Asparagine Metabolism in Cellular Homeostasis

Cellular homeostasis, the maintenance of a stable internal environment, is critically dependent on the metabolism of glutamine and asparagine. These amino acids are vital for much more than just protein synthesis.

Glutamine , the most abundant free amino acid in the body, is a versatile molecule essential for rapidly dividing cells. embopress.orgebi.ac.uk Its roles include:

Nitrogen Donation : Glutamine is a primary nitrogen donor for the synthesis of nucleotides (purines and pyrimidines) and other non-essential amino acids. embopress.orgebi.ac.uk

Redox Balance : It is a key precursor for the synthesis of glutathione (B108866), a major cellular antioxidant that protects cells from damage by reactive oxygen species (ROS). embopress.orgnih.gov By contributing to glutathione production, glutamine is central to maintaining redox homeostasis. reactome.orgnih.gov

Energy and Carbon Source : Glutamine serves as a significant carbon source, feeding into the citric acid cycle (TCA cycle) to generate energy. youtube.comembopress.org

Signaling and Gene Expression : It can influence signaling pathways, such as the mTORC1 pathway which is a master regulator of cell growth, and activate gene expression related to cell proliferation. ebi.ac.ukresearchgate.net

The high demand for glutamine by many cancer cells for survival and proliferation has led to the concept of "glutamine addiction," making its metabolic pathways a target for therapies. mdpi.comreactome.org

Asparagine metabolism is intricately linked with that of glutamine. researchgate.net While long considered just a component of proteins, emerging evidence highlights its broader importance:

Adaptation to Stress : Asparagine plays a critical role in helping cells adapt to the depletion of glutamine. dntb.gov.ua It can prevent apoptosis (programmed cell death) induced by glutamine withdrawal. dntb.gov.ua

Protein and Nucleotide Synthesis : It is a necessary component for producing proteins and other essential biomolecules. dntb.gov.ua

Metabolic Signaling : Asparagine can function as a signaling molecule, helping to coordinate cellular responses based on nutrient availability. dntb.gov.ua For example, intracellular asparagine levels can regulate the uptake of other amino acids like serine and arginine, thereby influencing mTORC1 activity. researchgate.net

Immune Function : The availability of asparagine is crucial for the function and homeostasis of certain immune cells, such as germinal center B cells.

The synthesis of asparagine from aspartate requires a nitrogen donor, a role often filled by glutamine, highlighting the direct metabolic connection between them. researchgate.net

Contributions of Glutamine and Aspartate to Broader Metabolic Cycles (e.g., TCA Cycle Anaplerosis)

The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration. For the cycle to function continuously, intermediates that are siphoned off for the synthesis of other molecules (like amino acids, glucose, and fatty acids) must be replenished. This replenishment process is known as anaplerosis . doaj.org Glutamine and aspartate are two of the most significant anaplerotic substrates.

Glutamine's contribution to the TCA cycle, a process termed glutaminolysis, is fundamental, particularly in highly proliferative cells. The pathway is as follows:

Glutamine is transported into the cell and enters the mitochondria.

The enzyme glutaminase (GLS) converts glutamine to glutamate.

Glutamate is then converted into the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or by transaminase enzymes. doaj.org

This influx of α-KG is vital for maintaining the pool of TCA cycle intermediates, supporting both energy production and providing the building blocks for biosynthesis.

Aspartate provides another major anaplerotic entry point into the TCA cycle.

Through a reversible reaction catalyzed by an aminotransferase, aspartate can be converted directly to oxaloacetate , a key intermediate of the TCA cycle. doaj.org

This conversion links amino acid metabolism directly with the TCA cycle. The malate-aspartate shuttle, a complex system that moves metabolites between the mitochondria and the cytosol, further integrates aspartate metabolism with cellular respiration, influencing energy balance and biosynthetic capacity.

The combined anaplerotic contributions of glutamine and aspartate are essential for maintaining the metabolic flexibility and viability of cells, allowing them to adapt to varying energy demands and biosynthetic needs.

Data Tables

Table 1: Key Functions of Glutamine and Asparagine in Cellular Homeostasis An interactive table summarizing the primary roles of these amino acids.

| Amino Acid | Key Function | Detailed Role | Citations |

| Glutamine | Nitrogen Donation | Precursor for nucleotide and amino acid synthesis. | embopress.orgebi.ac.uk |

| Redox Balance | Precursor for the antioxidant glutathione. | embopress.orgnih.gov | |

| Energy Source | Provides carbon for the TCA cycle. | youtube.comembopress.org | |

| Cell Signaling | Modulates pathways like mTORC1 to regulate growth. | ebi.ac.ukresearchgate.net | |

| Asparagine | Stress Adaptation | Suppresses apoptosis during glutamine depletion. | dntb.gov.ua |

| Biosynthesis | Required for protein and nucleotide production. | dntb.gov.ua | |

| Metabolic Signaling | Regulates amino acid uptake and mTORC1 activity. | researchgate.netdntb.gov.ua | |

| Immune Function | Essential for the homeostasis of specific immune cells. |

Table 2: Anaplerotic Contributions to the TCA Cycle An interactive table detailing how glutamine and aspartate replenish the TCA cycle.

| Amino Acid | Anaplerotic Pathway | Key Enzyme(s) | TCA Intermediate Produced | Citations |

| Glutamine | Glutaminolysis | Glutaminase (GLS), Glutamate Dehydrogenase (GDH) / Transaminases | α-ketoglutarate | doaj.org |

| Aspartate | Transamination | Aspartate Aminotransferase | Oxaloacetate | doaj.org |

Enzymatic Degradation and Hydrolytic Pathways

Enzymatic Hydrolysis of Aspartyl Peptides

The enzymatic breakdown of peptides containing a β-aspartyl linkage is a key catabolic process. This section details the enzymes involved and their specificity.

Substrate Specificity of Beta-Aspartylpeptidases (e.g., Beta-Aspartylglutamine Cleavage)

The substrate specificity of beta-aspartylpeptidases is centered on the presence of an N-terminal β-aspartyl residue. The human enzyme hASRGL1, for instance, displays kinetic parameters consistent with other β-aspartyl peptidases, showing a lower Michaelis constant (KM) for isoaspartyl dipeptides compared to L-asparagine nih.gov. While direct enzymatic data on the cleavage of beta-aspartylglutamine is not extensively detailed in the available literature, the known specificity of these enzymes for β-aspartyl dipeptides strongly suggests that beta-aspartylglutamine would serve as a substrate. The enzymatic action would involve the hydrolysis of the peptide bond between the β-aspartyl residue and the glutamine residue, releasing L-aspartate and glutamine. This is consistent with the function of these enzymes in degrading isoaspartyl peptides that can arise from spontaneous protein degradation nih.gov.

Degradation of N-Acetylaspartylglutamate (NAAG)

N-acetylaspartylglutamate (NAAG) is an abundant neuropeptide in the vertebrate brain that is subject to enzymatic degradation, a process critical for regulating neurotransmission researchgate.net.

Role of Glutamate (B1630785) Carboxypeptidase II (GCPII) in NAAG Hydrolysis

The hydrolysis of NAAG is primarily catalyzed by Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme located on the extracellular membrane of glial cells, particularly astrocytes researchgate.netnih.govnih.gov. GCPII is also known as N-acetylated α-linked acidic dipeptidase (NAALADase) nih.gov. This enzyme plays a crucial role in terminating the neurotransmitter signal of NAAG by cleaving it into its constituent components nih.gov. The activity of GCPII is a key factor in modulating glutamate levels in the synapse nih.gov.

Products of NAAG Hydrolysis: Glutamate and N-Acetylaspartate (NAA)

The enzymatic action of GCPII on NAAG results in the production of two molecules: the neurotransmitter glutamate and N-acetylaspartate (NAA) wikipedia.orgnih.govnih.govnih.gov. This reaction is a significant source of extracellular glutamate, which can then act on glutamate receptors nih.gov. The other product, NAA, is subsequently hydrolyzed to L-aspartate and acetate (B1210297) by an enzyme located in oligodendrocytes, indicating a complex tricellular metabolic pathway for NAAG processing in the brain researchgate.net.

| Precursor | Enzyme | Products |

| N-Acetylaspartylglutamate (NAAG) | Glutamate Carboxypeptidase II (GCPII) | Glutamate, N-Acetylaspartate (NAA) |

| N-Acetylaspartate (NAA) | Aspartoacylase | L-Aspartate, Acetate |

Mechanisms of Extracellular Peptidase Activity in NAAG Inactivation

The inactivation of NAAG occurs in the extracellular space, primarily through the hydrolytic activity of GCPII on the surface of glial cells ebi.ac.uk. This extracellular location is critical for the rapid termination of NAAG's signaling functions after its release from synaptic terminals wikipedia.org. The process is a form of synaptic inactivation, where the breakdown of the neurotransmitter in the synaptic cleft prevents its continued action on receptors ebi.ac.uk. The efficiency of this inactivation is dependent on the local concentration of NAAG, the rate of hydrolysis by GCPII, and the rate of glutamate reuptake by nearby transporters ebi.ac.uk.

| Enzyme | Location | Function |

| Glutamate Carboxypeptidase II (GCPII) | Extracellular membrane of glial cells (astrocytes) | Hydrolyzes NAAG to terminate its neurotransmitter signal and produce glutamate. |

General Peptidase Systems Involved in Dipeptide Catabolism

Endopeptidases and Exopeptidases in Protein and Peptide Digestion

The initial stages of protein digestion involve two major classes of peptidases: endopeptidases and exopeptidases. differencebetween.com

Endopeptidases cleave peptide bonds within the interior of a polypeptide chain. quicktakes.iodifferencebetween.com This action breaks down large proteins into smaller, more manageable peptide fragments. quicktakes.io This initial cleavage increases the surface area of the protein, making it more accessible to other digestive enzymes. quicktakes.io Prominent examples of endopeptidases include pepsin, which functions in the stomach, and trypsin and chymotrypsin, which are active in the small intestine. libretexts.orgquicktakes.io

Exopeptidases , in contrast, act on the ends of polypeptide or peptide chains. libretexts.orgsavemyexams.com They sequentially cleave off single amino acids from either the amino (N-terminal) or the carboxyl (C-terminal) end of the peptide. libretexts.orgdifferencebetween.com This class is further divided into aminopeptidases, which remove the N-terminal amino acid, and carboxypeptidases, which remove the C-terminal amino acid. libretexts.orgassaygenie.com Dipeptidases are a specific type of exopeptidase that hydrolyzes dipeptides. savemyexams.comwikipedia.org The coordinated action of endopeptidases and exopeptidases ensures the efficient breakdown of dietary proteins into absorbable units. quicktakes.io

| Characteristic | Endopeptidases | Exopeptidases |

|---|---|---|

| Cleavage Site | Internal peptide bonds within a polypeptide chain quicktakes.iodifferencebetween.com | Terminal peptide bonds at the end of a polypeptide chain libretexts.orgdifferencebetween.com |

| Primary Product | Shorter peptide fragments quicktakes.iodifferencebetween.com | Single amino acids, dipeptides differencebetween.comassaygenie.com |

| Examples | Pepsin, Trypsin, Chymotrypsin libretexts.orgtaylorandfrancis.com | Aminopeptidases, Carboxypeptidases, Dipeptidases libretexts.orgassaygenie.comtaylorandfrancis.com |

| Primary Role | Initial breakdown of large proteins into smaller peptides quicktakes.io | Final breakdown of peptides into amino acids for absorption savemyexams.comfiveable.me |

Dipeptidases in Intestinal Brush Border Metabolism

The final phase of peptide digestion primarily occurs at the surface of the small intestine, specifically at the brush border membrane of enterocytes (intestinal absorptive cells). fiveable.menih.gov This membrane is rich in various peptidases, including dipeptidases, which are crucial for the hydrolysis of dipeptides into their constituent amino acids before absorption. wikipedia.orgtaylorandfrancis.comfiveable.me

Dipeptidases are exopeptidases that exhibit specificity for dipeptides, cleaving the peptide bond between the two amino acids. wikipedia.orgfiveable.me This action releases the individual amino acids, which are then transported into the enterocytes and subsequently into the bloodstream. fiveable.me Some dipeptides can also be absorbed intact into the intestinal cells and are then hydrolyzed by cytosolic dipeptidases within the cells. wikipedia.orgtaylorandfrancis.com The activity of brush border dipeptidases is essential for completing protein digestion and ensuring the efficient uptake of amino acids from dietary sources. fiveable.me A specific enzyme, N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase), has been identified in rat brain membranes that cleaves the related compound N-acetyl-L-aspartyl-L-glutamate into N-acetyl-aspartate and glutamate, demonstrating enzymatic activity on a similar dipeptide structure. nih.gov

Glutamic Proteases (e.g., G1 Family Eqolisin) and their Catalytic Mechanisms

Glutamic proteases represent a distinct class of proteolytic enzymes, first described in 2004, that utilize a glutamic acid residue in their active site for catalysis. wikipedia.org They are classified as the sixth catalytic type of protease. wikipedia.org These enzymes were initially mistaken for aspartic proteases but were later distinguished by structural analysis. wikipedia.org

One of the primary and best-studied families of glutamic proteases is the G1 family, also known as the eqolisin family. wikipedia.org The name "eqolisin" is derived from the key catalytic residues in the active site: a catalytic dyad composed of a glutamic acid (E) and a glutamine (Q). wikipedia.org Scytalidoglutamic peptidase (SGP), isolated from the fungus Scytalidium lignicola, is the archetypal member of this family. wikipedia.orgnih.gov

The catalytic mechanism of glutamic proteases like eqolisin involves the activation of a water molecule, which then acts as a nucleophile to attack and hydrolyze the peptide bond. wikipedia.org In the eqolisin active site, the catalytic glutamic acid residue (Glu136 in SGP) acts as a general base, activating a water molecule. researchgate.net The adjacent glutamine residue (Gln53 in SGP) helps to position the water molecule correctly and stabilizes the transition state of the reaction through hydrogen bonding. wikipedia.orgresearchgate.net This mechanism allows for the efficient cleavage of the peptide bond without the formation of a covalent enzyme-substrate intermediate. youtube.com Glutamic proteases are typically active at an acidic pH. wikipedia.orgaatbio.com

| Characteristic | Description |

|---|---|

| Catalytic Type | Glutamic Protease wikipedia.org |

| Example Enzyme | Scytalidoglutamic peptidase (SGP), Eqolisin wikipedia.org |

| Catalytic Residues | Catalytic dyad of Glutamic acid (E) and Glutamine (Q) wikipedia.orgnih.gov |

| Catalytic Mechanism | Activation of a water molecule for nucleophilic attack on the peptide bond wikipedia.orgresearchgate.net |

| Optimal pH | Acidic (e.g., pH 2.0 for eqolisin with casein as substrate) wikipedia.orgaatbio.com |

| Source | Primarily found in fungi, but also identified in bacteria and archaea wikipedia.org |

Cellular and Systemic Biological Roles of Aspartylglutamine and Its Derivatives

N-Acetylaspartylglutamate (NAAG) as a Neuromodulator

N-Acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian nervous system. wikidoc.org It is found in high concentrations in the brain and spinal cord and is involved in modulating glutamatergic transmission, which is crucial for numerous physiological processes. neurology.org NAAG's role as a neuromodulator is primarily exerted through its interaction with specific receptors and its influence on synaptic activity. nih.govnih.gov

A primary mechanism of NAAG's neuromodulatory action is its selective activation of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), a group II mGluR. wikidoc.orgnih.gov When NAAG binds to and activates presynaptic mGluR3s, it initiates a signaling cascade that inhibits the release of neurotransmitters, most notably glutamate. neurology.orgnih.gov This action provides a negative feedback loop, preventing excessive glutamate accumulation in the synapse, which can lead to excitotoxicity. neurology.orgresearchgate.net The activation of mGluR3 by NAAG has been demonstrated in various experimental models, highlighting its significance in regulating synaptic transmission. nih.govjst.go.jp

By activating presynaptic mGluR3s, NAAG effectively dampens synaptic transmission. researchgate.net This inhibitory effect on neurotransmitter release is a key aspect of its neuromodulatory function. nih.gov Studies have shown that increasing the levels of endogenous NAAG, for instance by inhibiting the enzyme that degrades it (glutamate carboxypeptidase II), leads to a reduction in glutamate release. nih.govnih.gov This modulation of glutamate release is critical for maintaining synaptic homeostasis and has been implicated in the therapeutic potential of targeting the NAAG signaling pathway. nih.gov For example, in the laterocapsular part of the central nucleus of the amygdala (CeLC), a brain region involved in pain processing, NAAG has been shown to regulate excitatory transmission. d-nb.info

Recent evidence strongly suggests that NAAG functions as a retrograde neurotransmitter. nih.govnih.gov This means it is released from the postsynaptic neuron to act on receptors on the presynaptic terminal, providing a mechanism for the postsynaptic neuron to control its own inputs. nih.govresearchgate.net NAAG is localized in the postsynaptic dendrites of glutamatergic synapses and is released in response to glutamate receptor activation. nih.govnih.govresearchgate.net This release is dependent on calcium and involves a process of exocytosis. nih.gov Upon release into the synaptic cleft, NAAG travels "backward" to activate presynaptic mGluR3s, thereby inhibiting further glutamate release. nih.govresearchgate.net This retrograde signaling pathway represents a sophisticated feedback mechanism for fine-tuning synaptic strength. nih.gov

The activation of mGluR3 by NAAG is coupled to G proteins, which in turn regulate intracellular signaling cascades. wikidoc.orgnih.gov A key downstream effect of mGluR3 activation is the inhibition of adenylyl cyclase, leading to a reduction in the levels of cyclic AMP (cAMP). nih.govphysiology.org This decrease in cAMP can influence the activity of various downstream effectors, including protein kinases. nih.gov Furthermore, NAAG's activation of presynaptic mGluR3s can lead to the blockage of presynaptic calcium (Ca2+) channels, which directly inhibits the machinery responsible for neurotransmitter release. neurology.org

NAAG plays a significant role in modulating synaptic plasticity, the cellular basis of learning and memory. neurology.orgembopress.org Its ability to regulate glutamate release and activate mGluR3s allows it to influence both long-term potentiation (LTP) and long-term depression (LTD). physiology.orgfrontiersin.org For instance, in the hippocampus, a brain region critical for memory formation, NAAG has been shown to block LTP. physiology.org This effect is mediated by its activation of mGluR3, which reduces cAMP levels, a second messenger required for LTP induction in certain pathways. physiology.org By modulating synaptic plasticity, NAAG contributes to the dynamic regulation of neural circuits. nih.gov

The influence of NAAG extends to the GABAergic system, the primary inhibitory neurotransmitter system in the brain. nih.gov NAAG can modulate the release of gamma-aminobutyric acid (GABA). neurology.orgnih.gov Furthermore, there is evidence to suggest that NAAG-mediated activation of mGluR3 can influence the expression of GABA(A) receptor subunits. psychiatryonline.org This indicates a complex interplay between the glutamatergic and GABAergic systems, where NAAG acts as a key modulator, helping to maintain the delicate balance between excitation and inhibition in the brain. nih.govresearchgate.net Studies have also investigated the levels of NAAG and GABA in conditions like schizophrenia, suggesting a potential role for their interaction in the pathophysiology of the disorder. nih.govoup.comresearchgate.net

Metabolic Reservoir and Precursor Functions

Aspartylglutamine and its related molecules are pivotal in a variety of metabolic processes, serving as reservoirs for key metabolites and as precursors for essential biosynthetic pathways. These functions are critical for cellular homeostasis, particularly in the nervous system and in rapidly proliferating cells.

N-Acetylaspartylglutamate (NAAG) is recognized as the most abundant peptide neurotransmitter in the mammalian central nervous system. neurology.orggu.se Beyond its roles in neurotransmission, NAAG functions as a significant metabolic reservoir for glutamate. uni-konstanz.deuca.fruark.edu This function is mediated by the enzyme glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase), which is primarily located on the surface of glial cells, particularly astrocytes. gu.sefrontiersin.org GCPII catalyzes the hydrolysis of NAAG into its constituent amino acids: N-acetylaspartate (NAA) and glutamate. uni-konstanz.deuca.frfrontiersin.org

This process effectively releases glutamate into the extracellular space, where it can be taken up by neurons and other cells. The role of NAAG as a glutamate source is particularly significant in pathological conditions. For instance, in certain types of cancer, tumor cells that express high levels of GCPII can utilize NAAG as a source of glutamate to fuel their growth and proliferation, especially when other sources of glutamate are limited. uni-konstanz.deuca.fruark.eduresearchgate.net Studies have shown that NAAG is more abundant in higher-grade cancers and that inhibiting GCPII can reduce glutamate concentrations and slow cancer growth. uni-konstanz.deuca.frresearchgate.net This suggests that the hydrolysis of NAAG is a key mechanism for supplying glutamate to cancer cells, highlighting its role as a crucial metabolic reservoir. uni-konstanz.deuca.frtandfonline.com

In the context of the nervous system, this pathway is also implicated in neuroprotection. By modulating the availability of glutamate, which is a potent excitotoxin at high concentrations, the regulated breakdown of NAAG plays a role in maintaining synaptic homeostasis. neurology.orgfrontiersin.org

| Compound | Enzyme | Products of Hydrolysis | Key Function | Cellular Context |

|---|---|---|---|---|

| N-Acetylaspartylglutamate (NAAG) | Glutamate Carboxypeptidase II (GCPII) | N-Acetylaspartate (NAA) & Glutamate | Glutamate Reservoir | Nervous System, Cancer Cells uni-konstanz.deuca.fruark.edu |

N-Acetylaspartate (NAA) is one of the most concentrated metabolites in the brain, where it is synthesized predominantly within neuronal mitochondria. neurology.orgfrontiersin.orgnih.gov A primary and critical function of NAA is to serve as the direct precursor for the synthesis of NAAG. neurology.orgnih.govunl.edu The synthesis of NAAG occurs through an ATP-dependent enzymatic reaction that ligates NAA with glutamate. reactome.orgmdpi.com

This biosynthetic process is catalyzed by NAAG synthetase enzymes (RIMKLA and RIMKLB). reactome.org The localization of NAA synthesis in neurons and its subsequent use in the formation of NAAG underscores a key aspect of neuron-specific metabolism. neurology.orgnih.gov The availability of NAA is therefore a rate-limiting factor for the production of NAAG. Reductions in NAA levels, as observed in various neurological conditions like traumatic brain injury, can lead to a corresponding decrease in NAAG synthesis, potentially impairing its neuromodulatory and neuroprotective functions. frontiersin.org

Beyond its role as a precursor to NAAG, N-acetylaspartate (NAA) is a crucial molecule in the transfer of acetyl groups from neuronal mitochondria to other cell types, particularly oligodendrocytes, for use in biosynthesis. nih.govunl.edu NAA is transported from neurons to oligodendrocytes, where it is catabolized by the enzyme aspartoacylase (ASPA). nih.govnih.govbiocrates.com This enzyme cleaves NAA into L-aspartate and acetate (B1210297). nih.govbiocrates.com

The released acetate is then activated to acetyl-coenzyme A (acetyl-CoA) by acetyl-CoA synthetase. neurology.orgnih.gov This acetyl-CoA is a vital building block for the synthesis of fatty acids and steroids, which are essential components of myelin. neurology.orgunl.edu During postnatal brain development and myelination, NAA is thought to provide a significant portion (approximately one-third) of the acetyl-CoA required for myelin lipid synthesis in oligodendrocytes. frontiersin.orgnih.gov This neuron-to-oligodendrocyte metabolic pathway highlights NAA's role as a mobile storage and transport form of acetate. nih.govbiocrates.com More recently, the NAA metabolic pathway has also been implicated in de novo lipogenesis and histone acetylation in non-neuronal tissues like brown adipocytes. nih.gov

Aspartate and Glutamine in Fundamental Cellular Processes

The core components of this compound—aspartate and glutamine—are two of the most versatile amino acids, playing fundamental roles in a wide array of cellular processes essential for growth, proliferation, and survival.

Aspartate and glutamine are indispensable for the synthesis of proteins and nucleotides, the foundational macromolecules of the cell. As proteinogenic amino acids, they are directly incorporated into polypeptide chains during protein synthesis. mdpi.comnih.gov Their importance, however, extends far beyond this role.

In nucleotide biosynthesis, both glutamine and aspartate serve as critical nitrogen donors. frontiersin.orgembopress.org

Purine (B94841) Synthesis : The construction of the purine ring requires nitrogen atoms from glutamine and aspartate, while the entire glycine (B1666218) molecule is incorporated. frontiersin.org

Pyrimidine (B1678525) Synthesis : The pyrimidine ring is built from aspartate and carbamoyl (B1232498) phosphate (B84403) (which is synthesized using glutamine). Aspartate contributes both carbon and nitrogen atoms to the ring structure. frontiersin.orgresearchgate.net

Rapidly proliferating cells, including cancer cells, have a high demand for nucleotides to support DNA replication and RNA synthesis. Consequently, they are heavily reliant on the availability of glutamine and aspartate. mdpi.comnih.govnih.gov Much of the cellular aspartate pool is derived from the mitochondrial catabolism of glutamine, linking these two amino acids metabolically. mdpi.comnih.gov

| Amino Acid | Macromolecule | Specific Contribution | Reference |

|---|---|---|---|

| Glutamine | Proteins | Direct incorporation into polypeptides | nih.gov |

| Purines | Donates nitrogen atoms for ring synthesis | frontiersin.org | |

| Pyrimidines | Nitrogen donor for carbamoyl phosphate synthesis | frontiersin.org | |

| Aspartate | Proteins | Direct incorporation into polypeptides | nih.gov |

| Purines | Donates a nitrogen atom for ring synthesis | frontiersin.org | |

| Pyrimidines | Contributes both carbon and nitrogen atoms to the ring | frontiersin.orgresearchgate.net |

Glutamine plays a crucial role in protecting cells from oxidative damage by contributing to the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. frontiersin.orgembopress.orgembopress.org GSH is a tripeptide composed of glutamate, cysteine, and glycine. embopress.org

The synthesis of GSH begins with the conversion of glutamine to glutamate, a reaction catalyzed by the enzyme glutaminase (B10826351). embopress.orgembopress.org This glutamine-derived glutamate is then condensed with cysteine by the enzyme glutamate-cysteine ligase (GCL). embopress.org The resulting dipeptide is subsequently joined with glycine to form glutathione. embopress.org

By providing the glutamate backbone for GSH, glutamine metabolism is intrinsically linked to the cell's capacity to neutralize reactive oxygen species (ROS). embopress.org In states of high metabolic activity or oxidative stress, such as in cancer cells, the demand for glutamine increases not only for biosynthesis but also to maintain redox balance and ensure cell survival. mdpi.comembopress.org

Influence on Cell Proliferation and Growth Regulation

The dipeptide this compound is comprised of aspartic acid and glutamine, two amino acids that are fundamental to cellular life. The influence of this dipeptide on cell proliferation and growth is primarily understood through the individual and synergistic actions of its constituent amino acids and its derivatives, such as N-acetyl-aspartyl-glutamate (NAAG). These components are integral to various metabolic processes that fuel cell division and expansion.

Glutamine, in particular, is recognized as a critical nutrient for rapidly proliferating cells, a dependency that is often considered a hallmark of cancer cells. nih.govmdpi.com Its metabolism provides the necessary building blocks for the synthesis of proteins, lipids, and nucleic acids. mdpi.com Depletion of glutamine has been demonstrated to trigger growth arrest and apoptosis in cells, highlighting its essential role in maintaining cellular viability and proliferation. nih.gov Research on endothelial cells has shown that glutamine is required for vessel sprouting, a process reliant on cell proliferation and migration. embopress.org Furthermore, studies in suckling piglets have indicated that oral glutamine supplementation can improve the growth of low birthweight individuals, suggesting a systemic effect on growth regulation. plos.org

Aspartate is also crucial for cell proliferation, especially under conditions where glutamine may be limited. mdpi.com The transport of aspartate from the mitochondria to the cytosol is a key step for the synthesis of nucleotides and other metabolites required for cell division. mdpi.com A reduction in cytosolic aspartate has been linked to decreased proliferation in several cell lines. mdpi.com

The derivative N-acetyl-aspartyl-glutamate (NAAG) has been identified as a significant molecule in the context of cancer cell growth. nih.gov Research has found that NAAG is more abundant in higher-grade cancers and can be hydrolyzed by the enzyme glutamate carboxypeptidase II (GCPII) to release glutamate. nih.gov This glutamate serves as a vital resource for cancer cells, supporting their growth and proliferation. nih.gov Inhibiting the GCPII enzyme leads to reduced glutamate levels and a subsequent decrease in cancer growth, underscoring the role of NAAG as a glutamate reservoir that fuels proliferation. nih.gov

Table 1: Research Findings on the Role of this compound Components and Derivatives in Cell Proliferation

| Compound/Derivative | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Glutamine | Cancer Cell Metabolism | Essential for the proliferation of cancer cells; its depletion leads to growth arrest and apoptosis. | nih.govmdpi.com |

| Glutamine | Angiogenesis | Required for endothelial cell proliferation and migration, which are critical for vessel sprouting. | embopress.org |

| Glutamine | Animal Growth | Oral supplementation improved the growth of low birthweight piglets. | plos.org |

| Aspartate | Cellular Metabolism | Essential for the proliferation of cells, particularly when glutamine is limited. Its transport to the cytosol is vital for nucleotide synthesis. | mdpi.com |

| N-acetyl-aspartyl-glutamate (NAAG) | Cancer Biology | Acts as a glutamate reservoir in cancer cells. Its hydrolysis by GCPII supports cancer growth. | nih.gov |

| N-acetyl-1-aspartylglutamic acid | Embryonic Development | Found to be an up-regulated metabolite during the embryonic development of skeletal muscle in ducks. | x-mol.net |

Participation in Amino Acid-Responsive (AAR) and mTORC1 Signaling Pathways

This compound's constituent amino acids, aspartate (via asparagine) and glutamine, are significant signaling molecules that participate in two of the most critical nutrient-sensing pathways in the cell: the Amino Acid-Responsive (AAR) pathway and the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway. These pathways are central hubs that integrate information about nutrient availability to control cell growth, proliferation, and metabolism. imrpress.comsochob.cl

The mTORC1 pathway is a master regulator of cell growth that responds to various environmental cues, including the availability of amino acids. sochob.clgenome.jp While amino acids like leucine (B10760876) are known to activate mTORC1 through the well-defined Rag GTPase pathway, glutamine and asparagine utilize a distinct, Rag-independent mechanism. nih.govnih.gov Research has shown that glutamine and asparagine can activate mTORC1 through a process that requires the ADP-ribosylation factor 1 (Arf1). nih.govnih.gov This activation is crucial for promoting protein synthesis and inhibiting autophagy, thereby driving cell growth. sochob.cl Glutamine depletion leads to the inhibition of mTORC1 activity, which in turn can result in reduced cell proliferation and aberrant cell cycle progression. nih.gov

The Amino Acid-Responsive (AAR) pathway is a stress-response pathway that cells activate when deprived of essential amino acids. signosisinc.comresearchgate.net A central component of this pathway is the GCN2/eIF2α/ATF4 signaling cascade. nih.govresearchgate.net When amino acids are scarce, the AAR pathway is triggered to manage the stress, for instance by upregulating the expression of enzymes involved in amino acid synthesis and transport. researchgate.netnih.gov For example, studies have shown that metabolic stress induced by certain cancer therapies can activate the AAR pathway, leading to the reprogramming of glutamine metabolism as a survival mechanism for cancer cells. nih.govnih.gov The activation of ATF4, a key transcription factor in this pathway, can promote the expression of asparagine synthetase (ASNS), the enzyme that synthesizes asparagine from aspartate and glutamine. nih.govresearchgate.net This interplay highlights a crucial link where glutamine-dependent asparagine synthesis becomes indispensable for sustaining cellular homeostasis, suppressing stress, and reactivating mTOR signaling, particularly when glutamine itself is limited. embopress.org

Table 2: Role of this compound Components in AAR and mTORC1 Signaling

| Pathway | Key Component | Role of Aspartate/Asparagine | Role of Glutamine | Reference(s) |

|---|---|---|---|---|

| mTORC1 Signaling | mTORC1 | Asparagine activates mTORC1 via a Rag GTPase-independent pathway, requiring Arf1. | Glutamine activates mTORC1 via a Rag GTPase-independent pathway, requiring Arf1. | nih.govnih.gov |

| mTORC1 Signaling | Arf1 | A small GTPase required for the asparagine-mediated activation of mTORC1. | A small GTPase required for the glutamine-mediated activation of mTORC1. | nih.govnih.gov |

| AAR Pathway | GCN2 | This kinase is a sensor for amino acid deprivation that can be activated by a lack of asparagine. | A deficiency in glutamine can activate the GCN2-mediated stress response. | researchgate.netnih.gov |

| AAR Pathway | ATF4 | A transcription factor activated by amino acid stress; it can induce the expression of Asparagine Synthetase (ASNS). | Glutamine metabolism is closely linked with ATF4 activation under metabolic stress. | researchgate.netnih.gov |

| AAR Pathway | Asparagine Synthetase (ASNS) | Synthesizes asparagine from aspartate, using a nitrogen atom from glutamine. Its expression is upregulated by the AAR pathway. | Provides the nitrogen atom for asparagine synthesis, linking glutamine availability to the AAR pathway and asparagine production. | embopress.orgnih.gov |

Membrane Transport Systems for Aspartylglutamine Constituents

Mitochondrial Transporters in Glutamine-Aspartate Metabolism

Mitochondria are central hubs for amino acid metabolism, and the transport of glutamine and aspartate into and out of the mitochondrial matrix is tightly regulated. This process is essential for energy production, nucleotide synthesis, and maintaining redox balance. Several key mitochondrial carriers are involved in this intricate metabolic interplay.

While the SLC1A5 transporter is well-known for its role in moving neutral amino acids across the plasma membrane, a specific variant, SLC1A5_var, has been identified as a mitochondrial glutamine transporter. aacrjournals.orgnih.gov This variant arises from an alternative transcription start site of the SLC1A5 gene and possesses an N-terminal mitochondrial targeting signal. aacrjournals.org

Research has shown that SLC1A5_var is localized to mitochondrial membranes and is crucial for fueling mitochondria with glutamine, particularly in cancer cells. aacrjournals.orgbioworld.com Its expression can be induced by hypoxia, a condition of low oxygen often found in tumors, through the action of the transcription factor HIF2α. aacrjournals.orgresearchgate.net This transporter is vital for mitochondrial glutaminolysis, a process that breaks down glutamine to produce energy and building blocks for cell growth. aacrjournals.org Furthermore, SLC1A5_var plays a role in the synthesis of the antioxidant glutathione (B108866) from glutamine, thereby helping to regulate the levels of reactive oxygen species (ROS) and maintain cellular redox balance. aacrjournals.orgresearchgate.net The knockdown of SLC1A5_var has been shown to inhibit tumor growth in animal models, highlighting its importance in cancer metabolism. aacrjournals.orgbioworld.com

The Aspartate/Glutamate (B1630785) Carriers (AGCs) are members of the mitochondrial carrier family that facilitate the exchange of mitochondrial aspartate for cytosolic glutamate. frontiersin.orgnih.gov This transport is electrogenic, meaning it involves a net movement of charge across the membrane, as aspartate is transported as an anion and glutamate is co-transported with a proton. embopress.org This process is a key component of the malate-aspartate shuttle (MAS), a crucial pathway for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for ATP production. frontiersin.orgnih.gov

There are two main isoforms of AGC in mammals:

AGC1 (Aralar): Predominantly expressed in the central nervous system (CNS), skeletal muscle, and heart. frontiersin.orgnih.gov In the brain, AGC1 is essential for providing aspartate for the synthesis of N-acetyl-aspartate (NAA), a molecule involved in myelin lipid formation. mdpi.comresearchgate.net

AGC2 (Citrin): Primarily found in the liver, kidney, and small intestine. frontiersin.orgnih.gov In the liver, AGC2 is vital for the urea (B33335) cycle and gluconeogenesis. mdpi.comresearchgate.net

Dysfunction of these carriers can lead to various metabolic disorders. frontiersin.org The activity of AGCs can be stimulated by calcium on the external side of the inner mitochondrial membrane, providing a mechanism for regulating the malate-aspartate shuttle. embopress.orgresearchgate.net

Uncoupling Protein 2 (UCP2), a member of the mitochondrial carrier family, has been shown to function as an aspartate/phosphate (B84403) carrier. nih.govpnas.org It catalyzes the export of C4 metabolites, including aspartate, malate, and oxaloacetate, from the mitochondria in exchange for phosphate. nih.govmdpi.com This transport activity allows UCP2 to regulate the mitochondrial oxidation of glucose and enhance the use of glutamine (glutaminolysis). nih.govpnas.org

By exporting glutamine-derived aspartate from the mitochondria, UCP2 plays a crucial role in maintaining cellular redox balance, particularly in cancer cells. nih.govmdpi.com This exported aspartate is a precursor for the synthesis of NADPH, which is essential for the regeneration of the antioxidant glutathione. mdpi.com In certain cancers, such as pancreatic ductal adenocarcinoma, UCP2-mediated aspartate transport is critical for cell growth and survival. researchgate.net

Mitochondrial Glutamate Carriers (GCs) are responsible for transporting glutamate from the cytosol into the mitochondrial matrix. frontiersin.orgnih.gov This process is a symport, meaning that glutamate is transported along with a proton. uniprot.orguniprot.org Once inside the mitochondria, glutamate can be used for several metabolic purposes, including deamination by glutamate dehydrogenase to produce ammonia (B1221849) for the urea cycle and α-ketoglutarate for the tricarboxylic acid (TCA) cycle. nih.gov

Two main isoforms of mitochondrial glutamate carriers have been identified:

GC1 (SLC25A22): This is the primary glutamate transporter in the mitochondria. uniprot.org

GC2 (SLC25A18): This isoform also contributes to mitochondrial glutamate transport. uniprot.orghmdb.ca

These carriers are essential for providing the necessary substrate for mitochondrial energy metabolism and nitrogen balance. frontiersin.orgnih.gov

Solute Carrier (SLC) Superfamily of Amino Acid Transporters

The Solute Carrier (SLC) superfamily is the largest group of transporters, with numerous members responsible for the movement of a wide variety of molecules, including amino acids, across cellular membranes. diva-portal.org These transporters are crucial for nutrient uptake, waste removal, and maintaining cellular homeostasis.

The SLC38 family comprises sodium-coupled neutral amino acid transporters, which are broadly expressed and play significant roles in amino acid metabolism and signaling. researchgate.netnih.gov This family is further divided into two main functional groups: System A and System N. guidetopharmacology.orgnih.gov

System A transporters, which include SNAT1 (SLC38A1), SNAT2 (SLC38A2), and SNAT4 (SLC38A4), are responsible for the sodium-dependent uptake of small, neutral amino acids. encyclopedia.pubnih.gov They are particularly important in actively growing cells and are regulated by factors such as amino acid availability and hormonal signals. researchgate.netnih.gov

System N transporters, such as SNAT3 (SLC38A3) and SNAT5 (SLC38A5), are also sodium-dependent but have a more specific substrate profile, favoring amino acids with nitrogen-containing side chains like glutamine, asparagine, and histidine. nih.govnih.gov A key feature of System N transporters is their ability to counter-transport protons, which may allow them to operate in reverse, exporting amino acids from the cell. nih.gov

The SLC38 family plays a crucial role in various physiological processes, including the transfer of amino acids across the placenta to the fetus, the cycling of glutamine between neurons and astrocytes in the brain, and the regulation of ammonia levels in the liver. researchgate.netnih.gov

Interactive Data Table of Mitochondrial Transporters

| Transporter | Gene | Function | Key Substrates | Location |

|---|---|---|---|---|

| SLC1A5_var | SLC1A5 | Mitochondrial glutamine import | Glutamine | Inner mitochondrial membrane |

| AGC1 (Aralar) | SLC25A12 | Aspartate/glutamate exchange | Aspartate, Glutamate | Inner mitochondrial membrane |

| AGC2 (Citrin) | SLC25A13 | Aspartate/glutamate exchange | Aspartate, Glutamate | Inner mitochondrial membrane |

| UCP2 | UCP2 | Aspartate/phosphate exchange | Aspartate, Malate, Oxaloacetate, Phosphate | Inner mitochondrial membrane |

| GC1 | SLC25A22 | Glutamate import | Glutamate | Inner mitochondrial membrane |

| GC2 | SLC25A18 | Glutamate import | Glutamate | Inner mitochondrial membrane |

Interactive Data Table of SLC38 Family Transporters

| System | Transporter | Gene | Key Substrates | Transport Mechanism |

|---|---|---|---|---|

| System A | SNAT1 | SLC38A1 | Alanine, Serine, Proline, Glutamine | Na+ symport |

| System A | SNAT2 | SLC38A2 | Alanine, Serine, Proline, Glutamine | Na+ symport |

| System A | SNAT4 | SLC38A4 | Alanine, Serine, Proline | Na+ symport |

| System N | SNAT3 | SLC38A3 | Glutamine, Asparagine, Histidine | Na+ symport / H+ antiport |

| System N | SNAT5 | SLC38A5 | Glutamine, Asparagine, Histidine | Na+ symport / H+ antiport |

Sodium-Coupled Neutral Amino Acid Transporters (SNATs)

Sodium-Coupled Neutral Amino Acid Transporters (SNATs), part of the SLC38 gene family, are crucial for the transport of small, neutral amino acids. creative-biolabs.comresearchgate.net Their activity is dependent on the sodium gradient across the cell membrane. creative-biolabs.comresearchgate.net The SLC38 family is composed of 11 members in the human genome. creative-biolabs.com These transporters are widely expressed in tissues with high amino acid metabolism, such as the brain, liver, and kidney. creative-biolabs.comresearchgate.net

SNATs are broadly divided into two systems: System A and System N. researchgate.netguidetopharmacology.org

System A (SNAT1, SNAT2, SNAT4): These transporters mediate the uptake of a wide range of small, neutral amino acids, including glutamine. researchgate.netphysiology.org The transport process is electrogenic, meaning it involves the net movement of positive charge into the cell. portlandpress.com SNAT2, in particular, is ubiquitously expressed and its activity is upregulated in response to amino acid starvation. portlandpress.comnih.gov

System N (SNAT3, SNAT5): These transporters have a more restricted substrate specificity, primarily transporting glutamine, asparagine, and histidine. researchgate.netuniprot.org Their transport mechanism is typically electroneutral, often involving the counter-transport of a proton (H+). uniprot.orgencyclopedia.pub

While SNATs are primarily recognized for their role in neutral amino acid transport, some members have demonstrated the ability to transport other amino acids. For instance, SNAT10 has been characterized as a bidirectional transporter for glutamate, glutamine, alanine, and aspartate. diva-portal.org Glutamine is a key substrate for most members of the SLC38 family. researchgate.net

Interactive Data Table: Substrate Specificity of Selected SNATs

| Transporter | Alias | Primary Substrates | Transport Characteristics |

| SNAT1 | SLC38A1 | Alanine, Glutamine, Proline, Serine | Sodium-dependent, electrogenic |

| SNAT2 | SLC38A2 | Alanine, Glutamine, Asparagine, Proline | Sodium-dependent, electrogenic |

| SNAT3 | SLC38A3 | Glutamine, Asparagine, Histidine | Sodium-dependent, electroneutral (Na+/H+ exchange) |

| SNAT4 | SLC38A4 | Alanine, Proline, Glycine (B1666218) | Sodium-dependent, electrogenic |

| SNAT5 | SLC38A5 | Glutamine, Asparagine, Histidine | Sodium-dependent, electroneutral (Na+/H+ exchange) |

Acidic Amino Acid Transport Systems (e.g., System X-AG for Glutamic and Aspartic Acid)

The transport of acidic amino acids like glutamic acid and aspartic acid is primarily handled by a distinct group of transporters known as the Excitatory Amino Acid Transporters (EAATs), which are also referred to as System X-AG. uchicago.edufinto.finih.gov These transporters belong to the solute carrier 1 (SLC1) family. nih.goveneuro.orgaimspress.com

There are five main subtypes of EAATs identified in mammals: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5. nih.govaimspress.comnih.gov These transporters play a vital role in the central nervous system by clearing glutamate from the synaptic cleft, which is essential for terminating synaptic transmission and preventing excitotoxicity. nih.govwikipedia.org

The transport process mediated by EAATs is sodium- and potassium-dependent. nih.govwikipedia.org They co-transport glutamate or aspartate with sodium ions into the cell and counter-transport a potassium ion out of the cell. aimspress.comwikipedia.org This process is electrogenic. aimspress.com

Interactive Data Table: Characteristics of Excitatory Amino Acid Transporters (EAATs)

| Transporter | Alias | Primary Substrates | Key Locations |

| EAAT1 | GLAST (SLC1A3) | Glutamate, Aspartate | Astrocytes in the cerebellum and neocortex |

| EAAT2 | GLT-1 (SLC1A2) | Glutamate, Aspartate | Astrocytes in the forebrain |

| EAAT3 | EAAC1 (SLC1A1) | Glutamate, Aspartate | Neurons |

| EAAT4 | SLC1A6 | Glutamate, Aspartate | Purkinje cells in the cerebellum |

| EAAT5 | SLC1A7 | Glutamate, Aspartate | Retina |

Cationic Amino Acid Transporters (CAT) and Broad-Scope Amino Acid Transporters (BAT)

Cationic Amino Acid Transporters (CATs) are members of the SLC7 gene family and are primarily responsible for the transport of cationic amino acids such as lysine, arginine, and ornithine. wordpress.comflybase.orgscispace.comnih.gov The transport mediated by CATs is generally sodium-independent. uq.edu.au While their main substrates are cationic amino acids, their direct role in the transport of the acidic amino acids aspartate and glutamate is not a primary characteristic. ebi.ac.uknih.gov

Broad-scope Amino Acid Transporters (BATs), which are part of the SLC3 family, often form heterodimers with members of the SLC7 family to create functional amino acid transporters. wordpress.comphysiology.org These heterodimeric transporters can have a wide range of substrate specificities, including neutral and, in some cases, cationic amino acids. scispace.comnih.gov For example, the y+L system, which involves a BAT protein, can transport neutral amino acids in a sodium-dependent manner and cationic amino acids in a sodium-independent manner. mdpi.com However, their direct, high-affinity transport of aspartate and glutamate is not their defining function.

Intercellular Transport Mechanisms

The communication and metabolic cooperation between different cell types in the central nervous system often involve the transfer of key metabolites.

Neuronal-Oligodendrocyte Transfer of N-Acetylaspartate (NAA)

A well-documented example of intercellular metabolite transfer is the movement of N-Acetylaspartate (NAA) from neurons to oligodendrocytes. nih.govresearchgate.netresearchgate.net NAA is synthesized in high concentrations in neuronal mitochondria from aspartate and acetyl-CoA. nih.govoncotarget.combiocrates.com It is then transported out of the neurons and taken up by oligodendrocytes. nih.govfrontiersin.org

Within the oligodendrocytes, the enzyme aspartoacylase hydrolyzes NAA back into aspartate and acetate (B1210297). nih.govresearchgate.netkent.edu The acetate is a crucial substrate for the synthesis of fatty acids and steroids, which are essential components of myelin. nih.govmdpi.com This transfer of NAA represents a vital metabolic link, where neurons provide a key substrate to oligodendrocytes to support the process of myelination. kent.edumdpi.commyrtellegtx.com The precise transport mechanisms that facilitate the movement of NAA across the neuronal and oligodendroglial membranes are still under investigation. ontosight.ai

Mutations in the gene for aspartoacylase lead to Canavan disease, a fatal leukodystrophy characterized by the accumulation of NAA and a lack of proper myelin formation. nih.govjci.org This underscores the critical importance of the neuronal-oligodendrocyte transfer and subsequent metabolism of NAA for brain health.

Advanced Research Methodologies and Model Systems in Aspartylglutamine Research

Analytical Techniques for Compound Detection and Quantification

The detection and quantification of aspartylglutamine and related metabolites are crucial for understanding its role in various biological processes. Researchers employ a range of sophisticated analytical techniques to achieve the necessary sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives, including this compound. Since many of these compounds lack a strong chromophore for UV detection, a derivatization step is often necessary to enhance their detectability. jasco-global.comjasco-global.comshimadzu.com This process involves reacting the analyte with a chemical agent to form a derivative that is readily detectable.

Pre-column derivatization, where the reaction occurs before the sample is injected into the HPLC system, is a widely used approach. jasco-global.comjasco-global.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react with primary and secondary amino acids to form fluorescent compounds. jascoinc.com This method offers high sensitivity and can be automated, improving throughput. jasco-global.comnih.gov For instance, an automated pre-column derivatization function in an autosampler can simplify the workflow significantly. jasco-global.com Another reagent, 2,4-dinitro-1-fluorobenzene (DNFB), reacts with amino acids to form derivatives detectable by UV absorption. nih.govresearchgate.net

Post-column derivatization is an alternative where the derivatization reaction takes place after the separation of analytes on the column. jasco-global.comscirp.org This is often used with ion-exchange chromatography. scirp.org While effective, pre-column derivatization is often favored due to its simpler system configuration and the wide variety of available reagents. jasco-global.com

The choice of column is also critical. Reversed-phase columns, such as C18, are commonly used for separating the derivatized amino acids. jasco-global.comresearchgate.net In some cases, a silica (B1680970) column can be operated in hydrophilic interaction liquid chromatography (HILIC) mode for the analysis of underivatized amino acids. jocpr.com

Table 1: HPLC Methods for Amino Acid Analysis

| Method | Derivatization | Detection | Key Features |

| Pre-column Derivatization | o-phthalaldehyde (OPA) | Fluorescence | High sensitivity, suitable for primary amines. jasco-global.comjascoinc.com |

| Pre-column Derivatization | 9-fluorenylmethyl chloroformate (FMOC) | Fluorescence | Reacts with both primary and secondary amines. jascoinc.com |

| Pre-column Derivatization | 2,4-dinitro-1-fluorobenzene (DNFB) | UV/Visible | Forms stable derivatives, but may require extraction of byproducts. nih.govresearchgate.net |

| Post-column Derivatization | Ninhydrin | UV/Visible | A classic method often used with amino acid analyzers. nih.govscirp.org |

| No Derivatization (HILIC) | None | UV (low wavelength) | Simpler sample preparation, but may have lower sensitivity for some compounds. jocpr.com |

In Vivo 13C Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux Analysis

In vivo 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to measure metabolic fluxes in living organisms, including the human brain. core.ac.uk This method involves the administration of a 13C-labeled substrate, such as [1-13C]glucose, and then monitoring the incorporation of the 13C isotope into various metabolites over time. nih.govnih.gov By analyzing the time courses of 13C labeling in compounds like glutamate (B1630785), glutamine, and aspartate, researchers can model and quantify the rates of key metabolic pathways, such as the tricarboxylic acid (TCA) cycle and the glutamate-glutamine cycle. nih.govnih.govscispace.com

This technique provides unique insights into brain metabolism, allowing for the simultaneous assessment of neurotransmission, pyruvate (B1213749) carboxylase flux, and TCA cycle activity. nih.gov The high chemical specificity of 13C NMR allows for the distinction of 13C incorporation into specific carbon positions within a molecule, providing detailed information about metabolic pathways. core.ac.uk However, the interpretation of this data requires sophisticated metabolic modeling due to the complex interactions between different cell types in the brain. core.ac.uk

Advances in NMR technology, such as the use of high-field magnets (e.g., 4 Tesla and 7 Tesla), have significantly improved the sensitivity and resolution of these measurements, enabling the detection of less abundant metabolites and more precise quantification of metabolic rates. nih.govnih.gov

Table 2: Key Metabolic Fluxes Measured by in vivo 13C NMR

| Metabolic Flux | Measured Metabolites | Significance |

| TCA Cycle Rate | Glutamate, Glutamine, Aspartate | Central energy metabolism. nih.govnih.gov |

| Glutamate-Glutamine Cycle | Glutamate, Glutamine | Neurotransmitter recycling between neurons and glia. nih.gov |

| Pyruvate Carboxylase Flux | Glutamine, Aspartate | Anaplerotic pathway, replenishing TCA cycle intermediates. nih.gov |

Proton Magnetic Resonance Spectroscopy (MRS) for Neurochemical Profiling

Proton Magnetic Resonance Spectroscopy (1H-MRS) is a non-invasive analytical technique that quantifies neurochemicals in the brain in vivo. nih.gov It is a valuable tool in both preclinical and clinical research for investigating neurochemical changes associated with various neurological and psychiatric disorders. nih.gov 1H-MRS measures the signals from protons in different molecules, allowing for the quantification of metabolites such as N-acetylaspartate (NAA), creatine, choline-containing compounds, myo-inositol, glutamate, and glutamine. neura.edu.auresearchgate.net

The technique can detect alterations in the neurochemical profile that may reflect neuronal viability (NAA), energy metabolism (creatine), and neurotransmission (glutamate and glutamine). neura.edu.au For instance, studies have used 1H-MRS to identify changes in brain metabolite concentrations in conditions like multiple sclerosis and first-episode psychosis. nih.govnih.gov The development of high-field MRS (e.g., 7-Tesla) has enhanced the ability to resolve and quantify a wider range of metabolites with greater accuracy. nih.gov

While 1H-MRS provides a snapshot of the neurochemical profile, it can also be used in conjunction with 13C-labeled substrates to measure the synthesis rates of certain metabolites, such as NAA, by detecting the 13C satellite peaks in the proton spectrum. nih.gov

Table 3: Common Metabolites Quantified by 1H-MRS and their Significance

| Metabolite | Abbreviation | Significance |

| N-Acetylaspartate | NAA | Marker of neuronal viability and function. neura.edu.au |

| Creatine + Phosphocreatine | tCr | Marker of cellular energy state. neura.edu.au |

| Choline-containing compounds | Cho | Marker of cell membrane turnover. neura.edu.au |

| myo-Inositol | mI | Glial cell marker and osmolyte. researchgate.net |

| Glutamate + Glutamine | Glx | Markers of excitatory neurotransmission and metabolism. neura.edu.au |

| N-Acetylaspartylglutamate | NAAG | Neuropeptide with roles in neurotransmission. nih.gov |

Mass Spectrometry Imaging (MSI) for Spatial Metabolomics

Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules, including metabolites like this compound, directly in tissue sections. acs.org This technology provides detailed spatial information while maintaining the high sensitivity and selectivity of mass spectrometry. nih.gov MSI is particularly valuable for understanding the localized metabolic changes that occur in heterogeneous tissues like the brain. acs.orgnih.gov

Several MSI techniques are used in metabolomics research. Matrix-assisted laser desorption/ionization (MALDI)-MSI is a common approach where a matrix is applied to the tissue section to facilitate the desorption and ionization of analytes. acs.orgnih.gov Desorption electrospray ionization (DESI)-MSI is a matrix-free method that can be used to visualize neurotransmitters and other small molecules in brain tissue. thermofisher.com

MSI has been applied to study age-induced neurochemical alterations and the effects of drugs on the brain's metabolic profile. acs.orgnih.gov By providing a spatial map of metabolites, MSI can reveal regional differences in metabolic pathways and highlight areas of metabolic dysregulation. acs.orgnih.gov The combination of high-resolution mass analyzers, such as Fourier-transform ion cyclotron resonance (FTICR), with MSI techniques allows for the precise identification and mapping of a wide range of metabolites. acs.org

Table 4: Applications of Mass Spectrometry Imaging in Metabolomics

| MSI Technique | Key Features | Example Application |

| MALDI-MSI | High spatial resolution, requires a matrix. acs.orgnih.gov | Mapping lipid and metabolite distributions in brain tissue. acs.orgnih.gov |

| DESI-MSI | Matrix-free, suitable for small molecules. thermofisher.com | Visualizing neurotransmitter distribution in rat brain slices. thermofisher.com |

| NIMS-MSI | Nanostructure-Initiator Mass Spectrometry, high-throughput. nih.gov | Screening aminotransferase activity. nih.gov |

Gene Expression Profiling Techniques (e.g., Microarray, Real-Time Polymerase Chain Reaction)

Gene expression profiling is the simultaneous measurement of the activity of thousands of genes to create a global picture of cellular function. wikipedia.org These techniques are essential for understanding how the metabolism of compounds like this compound is regulated at the genetic level. Microarrays and Real-Time Polymerase Chain Reaction (RT-PCR) are two commonly used methods.

Microarrays allow for the large-scale analysis of gene expression, providing a snapshot of the transcriptome under specific conditions. nih.gov For example, microarray analysis has been used to study the expression profiles of genes associated with amino acid metabolism and transport during liver regeneration. nih.gov Such studies can identify which metabolic pathways are up- or down-regulated in response to a physiological challenge. nih.gov

Real-time PCR is a more targeted approach that is used to quantify the expression of specific genes with high sensitivity and accuracy. It is often used to validate the findings from microarray experiments.

By analyzing gene expression profiles, researchers can identify key enzymes and transporters involved in this compound metabolism and understand how their expression is controlled. For instance, studies have investigated the expression of glutamine metabolism regulators in cancer, revealing how changes in gene expression can impact cell survival and the tumor microenvironment. nih.gov Similarly, the expression of genes involved in glutamine metabolism has been shown to be regulated by glutamine availability, impacting intestinal cell proliferation. mdpi.com

Table 5: Gene Expression Profiling Techniques in Metabolic Research

| Technique | Principle | Application in this compound Research |

| Microarray | Hybridization of labeled cDNA to a solid surface with thousands of gene-specific probes. nih.gov | Global analysis of genes involved in amino acid metabolism and transport. nih.gov |

| RNA-Seq | High-throughput sequencing of the entire transcriptome. nih.govmdpi.com | Comprehensive analysis of gene expression changes in response to glutamine levels. mdpi.com |

| Real-Time PCR | Amplification and quantification of specific DNA sequences in real-time. | Validation of microarray or RNA-Seq data for specific genes in the this compound pathway. |

Immunohistochemistry for Cellular and Subcellular Localization

Immunohistochemistry (IHC) is a powerful technique used to visualize the location of specific proteins or other antigens in tissue sections. This method is crucial for determining the cellular and subcellular localization of enzymes and transporters involved in this compound metabolism.

By using antibodies that specifically bind to a target protein, IHC can reveal which cell types express a particular enzyme or transporter and where within the cell it is located. For example, IHC has been used to localize glutamate and glutamine transporters in the ciliary epithelium, providing insights into how the levels of these amino acids are regulated in the aqueous humor. arvojournals.orgnih.gov Studies have also used IHC to determine the cellular distribution of aspartoacylase (ASPA), the enzyme that hydrolyzes N-acetylaspartate, showing its primary localization in oligodendrocytes. nih.gov

This information is critical for building accurate models of metabolic pathways, as the compartmentation of enzymes and transporters dictates the flow of metabolites between different cells and organelles. For instance, understanding the localization of glutamine synthetase and glutamate transporters helps to elucidate the glutamate-glutamine cycle between neurons and glial cells. arvojournals.orgnih.gov

Table 6: Examples of Immunohistochemistry in Amino Acid Metabolism Research

| Target Protein | Tissue | Key Finding |

| Glutamate Transporters (EAATs) | Ciliary Epithelium | Localization to specific membranes of epithelial cells, indicating roles in glutamate uptake from both blood and aqueous humor. arvojournals.orgnih.gov |

| Glutamine Transporters (LAT1, b0,+AT) | Ciliary Epithelium | Localization to the basolateral membrane of nonpigmented epithelial cells, suggesting a role in glutamine efflux. arvojournals.orgnih.gov |

| Glutamine Synthetase (GS) | Ciliary Epithelium | Preferential localization in nonpigmented epithelial cells, where it converts glutamate to glutamine. arvojournals.orgnih.gov |

| Aspartoacylase (ASPA) | Brain | Primarily localized in oligodendrocytes. nih.gov |

In Vitro Experimental Models for Mechanistic Studies

In vitro experimental models are indispensable for dissecting the molecular and cellular mechanisms underlying the synthesis, transport, and function of this compound. These systems offer controlled environments to investigate specific biological processes, free from the systemic complexities of whole organisms.

Mammalian Cell Lines and Primary Cell Cultures (e.g., Neuronal, Glial, Endothelial, Intestinal Cells)

Mammalian cell cultures, including both immortalized cell lines and primary cells isolated directly from tissues, serve as foundational tools in biomedical research. They provide a means to study cellular processes in a simplified and reproducible manner.

Detailed Research Findings: Primary cultures of astrocytes and cerebellar granule cells have been instrumental in characterizing the uptake and release of amino acids like L-aspartate, a direct precursor of this compound. nih.gov Studies using these cultures have determined the kinetics of high-affinity uptake systems, finding similar Km and Vmax values for both L-aspartate and its stereoisomer D-aspartate in astrocytes and granule cells. nih.gov Furthermore, investigations with rat cortical glial cultures have shown that exposure to glutamate leads to the rapid release of aspartate and glutamine, highlighting the dynamic interplay of these amino acids in glial cells. nih.gov

In cancer research, cell lines such as the human ovarian cancer line OVCAR4 and MYC-transformed human lymphoma B cells have been used to study the metabolism of the related dipeptide N-acetyl-aspartyl-glutamate (NAAG), demonstrating its role as a source of glutamate for cancer cell growth. researchgate.netnih.gov For studying intestinal transport, cell lines like the rat intestinal epithelial IEC-6 and human colon adenocarcinoma Caco-2 are valuable models. sigmaaldrich.com The use of L-glutamine supplements is critical in many cell culture media formulations, including DMEM and RPMI-1640, as it is an essential nutrient for cell proliferation and maintenance, supporting protein and nucleotide synthesis. thermofisher.com

These models are crucial for initial screening, mechanistic pathway analysis, and generating hypotheses that can be tested in more complex systems.

Table 1: Examples of Cell Culture Models in Amino Acid and Dipeptide Research

| Cell Model | Organism/Tissue of Origin | Typical Research Application | Relevant Findings/Citations |

|---|---|---|---|

| Primary Astrocytes | Rat Prefrontal Cortex | Amino acid uptake kinetics | Characterized high-affinity uptake for L-aspartate. nih.gov |

| Primary Cerebellar Granule Cells | Rat Cerebellum | Amino acid uptake and release | Demonstrated Ca²⁺-dependent, K⁺-induced release of D-aspartate. nih.gov |

| Primary Cortical Glial Cultures | Rat Cortex | Neurotransmitter precursor cycling | Showed glutamate-induced release of aspartate and glutamine. nih.gov |

| OVCAR4 | Human Ovarian Cancer | Cancer metabolism, dipeptide function | Used to study the role of NAAG hydrolysis in providing glutamate for tumor growth. researchgate.net |

| Caco-2 | Human Colon Adenocarcinoma | Intestinal transport and metabolism | Utilized to study the effects of L-asparagine supplementation. sigmaaldrich.com |